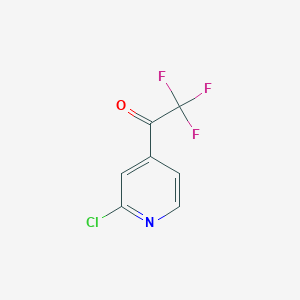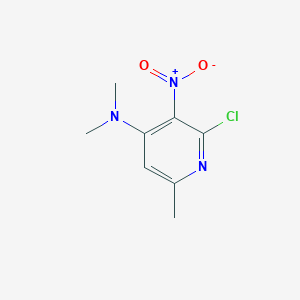![molecular formula C8H10BNO3 B6337960 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid CAS No. 1643572-83-1](/img/structure/B6337960.png)
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid: is a heterocyclic compound that features a pyrano-pyridine core structure with a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid typically involves multi-step reactions starting from readily available precursorsFor example, a typical synthetic route might involve the reaction of a pyridine derivative with a boronic acid reagent under conditions that promote the formation of the desired heterocyclic structure .
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
化学反应分析
Types of Reactions: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The pyridine ring can be reduced under appropriate conditions to form dihydropyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Major Products:
Oxidation: Boronic esters or boronic acids.
Reduction: Dihydropyridine derivatives.
Substitution: Various aryl or vinyl-substituted pyrano-pyridine derivatives.
科学研究应用
Chemistry: In organic synthesis, 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is used as a building block for the construction of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions, which are essential for forming carbon-carbon bonds in the synthesis of pharmaceuticals and other organic compounds .
Biology and Medicine: Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the synthesis of advanced materials and as a catalyst in various chemical processes. Its ability to form stable complexes with metals makes it useful in catalysis and material science .
作用机制
The mechanism of action of 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which is a key feature in its biological activity.
相似化合物的比较
Pyrano[4,3-b]pyridine derivatives: These compounds share the same core structure but may have different functional groups, leading to variations in their chemical and biological properties.
Uniqueness: 7,8-Dihydro-5H-pyrano[4,3-b]pyridine-3-boronic acid is unique due to the combination of its pyrano-pyridine core and boronic acid functional group
属性
IUPAC Name |
7,8-dihydro-5H-pyrano[4,3-b]pyridin-3-ylboronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BNO3/c11-9(12)7-3-6-5-13-2-1-8(6)10-4-7/h3-4,11-12H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAVDIGFMDLOCHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CCOC2)N=C1)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Pyrazolo[1,5-A]pyridin-2-ylmethanamine hydrochloride](/img/structure/B6337908.png)
![1-Boc-4-[5-(Aminomethyl)-2-pyrimidyl]piperazine](/img/structure/B6337911.png)




![1-[5-(Trifluoromethyl)pyrazin-2-yl]ethanone](/img/structure/B6337957.png)
![5-[(Trimethylsilanyl)ethynyl]pyridine-3-boronic acid](/img/structure/B6337961.png)


